molecular formula C16H15ClN2O5S B8360171 1-(5-Chloro-2-methoxy-benzenesulfonyl)-7-nitro-1,2,3,4-tetrahydro-quinoline

1-(5-Chloro-2-methoxy-benzenesulfonyl)-7-nitro-1,2,3,4-tetrahydro-quinoline

Cat. No. B8360171
M. Wt: 382.8 g/mol
InChI Key: WWSQDUUZYFCNMA-UHFFFAOYSA-N
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Patent
US07799933B2

Procedure details

A solution of 5-chloro-2-methoxybenzenesulfonyl chloride (2.75 g, 11.20 mmol) in dichloromethane (0.15 L) was treated with pyridine (14.59 mL, 181.26 mmol) and a solution of 7-nitro-1,2,3,4-tetrahydro-quinoline (1.90 g, 10.66 mmol) in dichloromethane (6.00 mL). The mixture was stirred at room temperature for 120 hours, then the volatiles were evaporated. The residue was redissolved in dichloromethane and washed with water. The organic phase was dried over magnesium sulphate and evaporated. The residue was purified by flash chromatography (dichloromethane/methanol gradient) to yield 1-(5-chloro-2-methoxy-benzenesulfonyl)-7-nitro-1,2,3,4-tetrahydro-quinoline as an orange solid, 3.46 g (85%), MS (ISP): m/e=383.1 (M+H).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
14.59 mL
Type
reactant
Reaction Step One
Quantity
0.15 L
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.N1C=CC=CC=1.[N+:20]([C:23]1[CH:32]=[C:31]2[C:26]([CH2:27][CH2:28][CH2:29][NH:30]2)=[CH:25][CH:24]=1)([O-:22])=[O:21]>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8]([N:30]2[C:31]3[C:26](=[CH:25][CH:24]=[C:23]([N+:20]([O-:22])=[O:21])[CH:32]=3)[CH2:27][CH2:28][CH2:29]2)(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
14.59 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.15 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCNC2=C1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 120 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (dichloromethane/methanol gradient)

Outcomes

Product
Details
Reaction Time
120 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)N1CCCC2=CC=C(C=C12)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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